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Dehydrothio-p-toluidine

Cat. No.: B1219440
CAS No.: 92-36-4
M. Wt: 240.33 g/mol
InChI Key: XRTJYEIMLZALBD-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Scaffold in Medicinal Chemistry

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov This structural motif is present in a wide array of biologically active compounds, endowing them with a diverse range of pharmacological properties. nih.govnih.govelsevierpure.com The inherent planarity and aromaticity of the benzothiazole ring system allow for effective interactions with various biological targets, making it a privileged scaffold in drug discovery. nih.gov

The versatility of the benzothiazole core is evidenced by the broad spectrum of biological activities exhibited by its derivatives. These include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govelsevierpure.comnih.gov Notably, the benzothiazole framework is a key component in several approved drugs and is a focal point of extensive research for novel therapeutic agents. nih.gov Its amenability to chemical modification at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the development of targeted therapies. elsevierpure.com

Overview of 2-(4-Aminophenyl)-6-methylbenzothiazole as a Key Research Target

Within the vast family of benzothiazole derivatives, 2-(4-aminophenyl)-6-methylbenzothiazole has garnered significant attention as a key research target. nih.govnih.gov This compound, also known as dehydrothio-p-toluidine, serves as a lead structure in the development of agents with potent and selective biological activities. nih.gov Its unique molecular architecture, featuring a 2-aminophenyl substituent, is crucial for its interaction with specific biological macromolecules, leading to its notable effects in various disease models. nih.gov

The research interest in 2-(4-aminophenyl)-6-methylbenzothiazole stems primarily from its remarkable and selective antitumor activity against a range of human cancer cell lines, including breast, ovarian, and renal cancers. nih.govnih.gov Furthermore, its structural similarity to thioflavin-T, a dye used to stain amyloid plaques, has led to its investigation as a potential diagnostic imaging agent for Alzheimer's disease. nih.gov The following sections will provide a detailed examination of the chemical properties, synthesis, biological activity, and research applications of this important benzothiazole derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2S B1219440 Dehydrothio-p-toluidine CAS No. 92-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methyl-1,3-benzothiazol-2-yl)aniline
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InChI

InChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
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InChI Key

XRTJYEIMLZALBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
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Molecular Formula

C14H12N2S
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID5024502
Record name Dehydrothio-4-toluidine
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Molecular Weight

240.33 g/mol
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Physical Description

2-(4-aminophenyl)-6-methylbenzothiazole appears as light tan or light orange powder. Solutions have a violet-blue fluorescence. (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE
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Boiling Point

813 °F at 760 mmHg (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE
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Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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Description Aqueous solubility in buffer at pH 7.4
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE
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CAS No.

92-36-4
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE
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Record name 2-(4-Aminophenyl)-6-methylbenzothiazole
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Record name Dehydrothio-4-toluidine
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Record name 2-(4-Aminophenyl)-6-methylbenzothiazole
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Record name Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
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Record name DEHYDROTHIO-P-TOLUIDINE
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Melting Point

376 to 385 °F (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE
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Synthetic Methodologies and Chemical Derivatization of 2 4 Aminophenyl 6 Methylbenzothiazole

Strategies for the Synthesis of the 2-(4-Aminophenyl)-6-methylbenzothiazole Core Structure

The construction of the 2-arylbenzothiazole skeleton can be achieved through several synthetic routes, primarily involving the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclization Reactions in the Formation of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles is largely dominated by cyclization reactions. These methods often involve the intramolecular or intermolecular cyclization of precursors containing the necessary sulfur and nitrogen atoms. A common approach is the Jacobson synthesis, which involves the cyclization of N-arylthioamides. For instance, 4-nitro-N-phenylthiobenzamides can be cyclized to form 2-(nitrophenyl)benzothiazoles, which are then reduced to the corresponding aminophenyl derivatives. mdpi.comgoogle.com This cyclization is often promoted by an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. google.com

Various catalysts can facilitate these cyclization reactions, including copper- and palladium-based systems. indexcopernicus.commedicaljournalshouse.com For example, a BINAM–Cu(II) complex has been shown to be an efficient catalyst for the intramolecular C-S bond-forming cyclization of N-(2-chlorophenyl) benzothioamides under mild conditions. indexcopernicus.com Photochemical cyclizations induced by agents like chloranil (B122849) have also been reported. indexcopernicus.com These diverse catalytic systems allow for the synthesis of a wide range of 2-aryl and 2-alkyl-substituted benzothiazoles. indexcopernicus.com

A well-established industrial method for producing 2-(4-aminophenyl)-6-methylbenzothiazole involves heating p-toluidine (B81030) with elemental sulfur at high temperatures (280°C to 550°C) and pressures (at least 28 atmospheres). google.com This direct method provides the target compound in good yields, often around 70%. google.com

Methods Utilizing o-Aminothiophenols and Carboxylic Acid Derivatives

A cornerstone of benzothiazole synthesis is the condensation reaction between o-aminothiophenols and various carbonyl compounds, including carboxylic acids and their derivatives (esters, acyl chlorides, amides, etc.). nih.govnih.govmdpi.commdpi.com This approach is one of the most versatile and widely used for preparing 2-substituted benzothiazoles. nih.gov

The reaction typically proceeds via the formation of a Schiff base or an intermediate amide, followed by cyclization and dehydration to form the benzothiazole ring. researchgate.net Polyphosphoric acid (PPA) is a classical and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent at elevated temperatures. mdpi.comnih.gov However, greener and more efficient methods have been developed. Microwave irradiation, for example, can significantly accelerate the condensation of o-aminothiophenols with carboxylic acids, often without the need for a solvent or catalyst. researchgate.net

Other catalytic systems have been explored to facilitate this condensation under milder conditions. These include:

Brønsted acids: Methanesulfonic acid supported on silica (B1680970) (MeSO₃H/SiO₂) has been used as a recyclable dehydrating catalyst. nih.govnih.gov

Molecular Iodine: A solid-phase, solvent-free reaction using molecular iodine provides an excellent yield of benzothiazole derivatives in a short time. nih.gov

Heterogeneous catalysts: Tin(II) pyrophosphate (SnP₂O₇) has been reported as a reusable catalyst for the condensation of o-aminothiophenol with aromatic aldehydes, yielding products in very short reaction times. nih.gov

The table below summarizes various methods for the synthesis of the benzothiazole core.

Starting MaterialsReagents/CatalystConditionsProduct TypeReference
Substituted anilines, nitrobenzoyl chloridePyridine, Lawesson's reagent, K₃Fe(CN)₆Reflux, High Temp2-Aryl substituted benzothiazoles google.comindexcopernicus.com
p-Toluidine, SulfurNone300-450°C, >28 atm2-(4-Aminophenyl)-6-methylbenzothiazole google.com
o-Aminothiophenol, Carboxylic acidsPolyphosphoric Acid (PPA)~170°C2-Substituted benzothiazoles nih.gov
o-Aminothiophenol, Carboxylic acidsMicrowave irradiationSolvent-free2-Substituted benzothiazoles researchgate.net
o-Aminothiophenol, Benzoic acid derivativesMolecular IodineSolid-phase, solvent-freeBenzothiazole derivatives nih.gov

Solid-Phase Synthesis Approaches for Benzothiazolyl Compounds

Solid-phase synthesis (SPS) has emerged as a powerful tool for generating combinatorial libraries of benzothiazole derivatives, which is particularly useful for drug discovery and screening processes. mdpi.comnih.gov This methodology simplifies the synthesis and purification of products, allowing for the rapid creation of diverse compound collections. mdpi.comelsevierpure.com

In a typical solid-phase approach, a reactant, such as 2-aminobenzenethiol, is anchored to a solid support like a 4-methoxytrityl chloride resin. mdpi.comnih.gov The resin-bound substrate is then subjected to a series of reactions to build the benzothiazole core and introduce desired substituents. For example, a resin-bound cyclic malonic ester can react with an aryl isothiocyanate, followed by treatment with bromine, to form the benzothiazole ring. The final product is then cleaved from the resin. This approach has been successfully used to synthesize libraries of 2-(substituted-phenyl)benzothiazoles, yielding compounds in quantities suitable for biological evaluation. nih.govelsevierpure.com

Derivatization and Structural Modifications of 2-(4-Aminophenyl)-6-methylbenzothiazole

The primary amino group on the phenyl ring of 2-(4-aminophenyl)-6-methylbenzothiazole is a key site for chemical modification, allowing for the synthesis of a wide array of functional derivatives.

Synthesis of Organophosphorus Derivatives, Phosphoramidates, and Thiophosphoramidates

The amino group of 2-(4-aminophenyl)-6-methylbenzothiazole can be readily phosphorylated or thiophosphorylated to yield novel organophosphorus compounds. researchgate.net These reactions typically involve treating the parent compound with phosphorus oxychloride (POCl₃) or phosphorus thiochloride (PSCl₃) in the presence of a base like triethylamine. researchgate.netmdpi.com

By controlling the stoichiometry of the reactants, it is possible to synthesize mono-, di-, and tri-substituted phosphoramidates and thiophosphoramidates. researchgate.net These reactions are generally carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). researchgate.net The synthesis of phosphoramidates can also be achieved through various other methods, including iodine-mediated dehydrogenative cross-coupling of H-phosphonates and amines. nih.gov

The resulting organophosphorus derivatives have been characterized by various spectral methods, including FT-IR and NMR spectroscopy. researchgate.net

Functionalization for Fluorescent Probes, Including Thioflavin T Derivatives

2-(4-Aminophenyl)-6-methylbenzothiazole and its derivatives are inherently fluorescent, with solutions often exhibiting a violet-blue fluorescence. nih.gov This property makes the benzothiazole core an attractive scaffold for developing fluorescent probes. The core structure is closely related to Thioflavin T (ThT), a well-known fluorescent dye used for the detection and quantification of amyloid fibrils associated with neurodegenerative diseases like Alzheimer's disease. googleapis.comresearchgate.net

ThT itself is a benzothiazolium salt, but uncharged derivatives based on the 2-phenylbenzothiazole (B1203474) skeleton have been synthesized as potential amyloid imaging agents. researchgate.net Modifications to the 2-(4-aminophenyl)-6-methylbenzothiazole structure, such as N-alkylation of the amino group or sulfonation of the benzothiazole ring, can tune the photophysical properties and bioavailability of the resulting compounds. googleapis.comevitachem.com For example, 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid is a known fluorescent labeling reagent. sielc.com

The synthesis of ThT analogues often involves the condensation of substituted benzaldehydes with aminobenzothiazoles. uri.edu The structural similarity of 2-(4-aminophenyl)-6-methylbenzothiazole to ThT makes it a valuable precursor for creating novel probes for biological imaging and diagnostics. googleapis.comnih.gov

Conjugation with Amino Acids and Peptides

The conjugation of 2-(4-aminophenyl)benzothiazole and its derivatives with amino acids and peptides represents a significant strategy to enhance their therapeutic potential. This approach combines the inherent biological activities of the benzothiazole scaffold with the advantages conferred by amino acids or peptides, such as improved solubility, stability, and cell permeability. nih.govnih.gov

One established method for this conjugation involves the reaction of 2-(4-aminophenyl)benzothiazole with amino acids that have been activated with 1-hydroxybenzotriazole. nih.govresearchgate.net However, this solution-phase method can be limited by low reactivity and the need for repeated coupling cycles. nih.gov To overcome these challenges, more efficient solid-phase synthesis (SPS) methods have been developed. nih.gov SPS allows for the streamlined construction of 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminally modified amino acids and peptides with high purity. nih.gov

The primary aromatic amine on the phenyl ring of the benzothiazole derivative is the key functional group for amide bond formation with the carboxyl group of an amino acid. This has been successfully applied in creating prodrugs, such as L-lysyl- and L-alanyl-amide derivatives, to improve the aqueous solubility of lipophilic parent compounds. nih.govnih.gov

Table 1: Methods for Amino Acid and Peptide Conjugation

Conjugation MethodDescriptionKey Reagents/ConditionsReference
Solution-Phase SynthesisCondensation of the benzothiazole amine with an activated amino acid.1-Hydroxybenzotriazole (HOBt) activated amino acids. nih.govresearchgate.net
Solid-Phase Synthesis (SPS)Efficient, high-purity synthesis of C-terminally modified amino acids and peptides on a solid support.Standard SPS protocols. nih.gov
Prodrug SynthesisConjugation to amino acids like L-lysine or L-alanine to enhance water solubility.Coupling agents to form amide linkage. nih.govnih.gov

Formation of Metal Complexes (e.g., Co(II), Pd(II), Pt(II), Cu(II) Chelates)

The benzothiazole scaffold, particularly with its nitrogen and potential sulfur donor atoms, is an excellent ligand for coordinating with various metal ions. The synthesis of metal complexes with 2-(4-aminophenyl)-6-methylbenzothiazole and its derivatives has been explored to generate novel compounds with unique electronic, magnetic, and biological properties.

Copper(II) Complexes: A novel tridentate Cu(II) complex has been synthesized by first conjugating the 2-(4-aminophenyl)benzothiazole pharmacophore with a (2-pyridinyl)methylamino chelating moiety. mdpi.com This ligand then coordinates with Cu(II), stabilized by an imidazole (B134444) coligand. mdpi.com The resulting complex was characterized by X-ray crystallography, showing a distinct structure compared to its Pt(II) and Pd(II) analogues. mdpi.com

Platinum(II) Complexes: Neutral mixed-ligand complexes of Pt(II) have been prepared by reacting a platinum(II) chloride precursor with 2-amino-6-methylbenzothiazole. ijfmr.com These complexes are typically diamagnetic and exhibit a square-planar geometry. ijfmr.com The ligand coordinates to the platinum center, often through the amino nitrogen. ijfmr.com

Cobalt(II) Complexes: Complexes of 2-aminobenzothiazole (B30445) derivatives with cobalt(II) salts have been prepared and characterized. rsc.org Spectroscopic and magnetic studies help in elucidating the coordination environment and stereochemistry of these complexes. rsc.orgresearchgate.net

Palladium(II) Complexes: Analogous to the platinum complexes, Pd(II) complexes with ligands derived from 2-(4-aminophenyl)benzothiazole have also been synthesized and studied. mdpi.com

Table 2: Metal Complexes of 2-(4-Aminophenyl)-6-methylbenzothiazole Derivatives

Metal IonLigand SystemGeometryReference
Cu(II)2-(4-aminophenyl)benzothiazole conjugated with (2-pyridinyl)methylamino and imidazole.Not specified mdpi.com
Pt(II)2-amino-6-methylbenzothiazole.Square Planar. ijfmr.com
Co(II)2-aminobenzothiazole.Distorted Tetrahedral or Five-coordinate. rsc.orgresearchgate.net
Pd(II)2-(4-aminophenyl)benzothiazole conjugated with (2-pyridinyl)methylamino.Not specified mdpi.com

Synthesis of Schiff Bases and Other Heterocyclic Conjugates

The primary amine of 2-(4-aminophenyl)-6-methylbenzothiazole is a readily available nucleophile for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This class of compounds is of significant interest due to their wide range of biological activities. jocpr.com

The synthesis of Schiff bases typically involves refluxing the aminobenzothiazole derivative with a suitable aldehyde, such as o-vanillin or other aromatic aldehydes, in a solvent like ethanol, often with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine). jocpr.com More advanced methods may use catalysts like molybdenum-alumina (Mo-Al2O3) composites to facilitate the reaction at room temperature. The resulting imine or azomethine group (-C=N-) is a key feature responsible for the observed biological properties of these compounds. jocpr.com

Beyond simple Schiff bases, the 2-(4-aminophenyl)benzothiazole core has been used to synthesize more complex heterocyclic conjugates. For instance, organophosphorus compounds have been synthesized by reacting 2-(4'-aminophenyl)-6-methyl benzothiazole with phosphorus oxychloride or phosphorus thiochloride. grafiati.com

Table 3: Synthesis of Schiff Bases

ReactantCatalyst/ConditionsProduct TypeReference
Aromatic Aldehydes (e.g., o-vanillin)Ethanol, reflux, piperidine (B6355638) (cat.).Aromatic Schiff Base. jocpr.com
Higher Hetero Aldehydes/KetonesMo-Al2O3 composite, p-toluenesulfonic acid, methanol, room temp.Heterocyclic Schiff Base.
4-ChlorobenzaldehydeNot specified(E)‐N‐(4‐chlorobenzylidene)‐6‐methylbenzo[d]thiazol‐2‐amine. researchgate.net

Introduction of Sulfonyl Groups and Other Aromatic Substitutions

Functionalization of the benzothiazole ring system through electrophilic aromatic substitution allows for the introduction of various groups that can significantly alter the molecule's properties. One of the most notable modifications is sulfonation.

The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (also known as Dehydrothio-p-toluidinesulfonic acid) is a well-documented process. smolecule.comnoaa.gov This is typically achieved through the direct sulfonation of the 2-(4-aminophenyl)-6-methylbenzothiazole core. smolecule.com The reaction often employs sulfonating agents like sulfuric acid or oleum (B3057394) under controlled temperatures. The introduction of the sulfonic acid group (-SO₃H) dramatically increases the water solubility of the compound, which is a desirable property for various applications, including as a fluorescent reagent and in dye synthesis. smolecule.comadipogen.com

Other aromatic substitutions have also been explored to block metabolic pathways or enhance activity. For example, isosteric replacement of hydrogen with fluorine atoms at various positions on the benzothiazole nucleus has been used to prevent metabolic C-oxidation, leading to analogues with enhanced efficacy. nih.govnih.gov

Design and Synthesis of Prodrug Forms for Enhanced Pharmacological Profile

Prodrug design is a key strategy to overcome pharmaceutical challenges associated with a drug candidate, such as poor water solubility, chemical instability, or unfavorable pharmacokinetics. ijpcbs.comijper.org For the lipophilic 2-(4-aminophenyl)benzothiazole class of compounds, which require parenteral administration, improving aqueous solubility is a primary objective. nih.govnih.gov

A successful approach has been the synthesis of amino acid prodrugs. nih.govnih.gov The exocyclic primary amine of 2-(4-amino-3-methylphenyl)benzothiazoles has been conjugated with amino acids like L-alanine and L-lysine to form water-soluble amide prodrugs. nih.govnih.gov These prodrugs are typically prepared as hydrochloride salts to further enhance their solubility in aqueous media. nih.gov

The key features of these prodrugs are:

Enhanced Water Solubility: The addition of the ionizable amino acid moiety converts the lipophilic parent drug into a more water-soluble form suitable for intravenous formulations. nih.govnih.gov

Chemical Stability: The prodrugs exhibit good stability at ambient temperatures, allowing for practical formulation and storage. nih.gov

In Vivo Bioreversion: Crucially, these prodrugs are designed to be stable chemically but are rapidly and quantitatively converted back to the active parent amine in the body through enzymatic action. nih.govnih.govnih.gov

The lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was selected for clinical evaluation due to its favorable pharmaceutical properties. nih.gov This demonstrates the power of the prodrug approach to advance promising but challenging drug candidates. nih.gov

Mechanism of Action and Biological Activity

Interaction with Biological Targets

In the context of its anticancer activity, a key biological target of 2-(4-aminophenyl)-6-methylbenzothiazole is the aryl hydrocarbon receptor (AhR). nih.gov This compound and its analogues act as potent agonists for the AhR. nih.gov Binding of the benzothiazole (B30560) to the cytosolic AhR leads to its nuclear translocation. nih.gov

Once in the nucleus, the ligand-receptor complex interacts with xenobiotic response elements (XREs) in the promoter region of specific genes, most notably cytochrome P450 1A1 (CYP1A1). nih.gov This interaction triggers the induction of CYP1A1 gene expression, leading to increased synthesis of the CYP1A1 enzyme. nih.govnih.gov

Effects on Cellular Processes

The induction of CYP1A1 is a critical step in the mechanism of action of 2-(4-aminophenyl)-6-methylbenzothiazole. nih.govnih.gov The CYP1A1 enzyme metabolizes the benzothiazole, leading to the formation of reactive electrophilic species. nih.gov These reactive metabolites are capable of forming covalent adducts with cellular macromolecules, including DNA. nih.gov

The formation of these DNA adducts is believed to be the ultimate cause of the cytotoxic effects observed in sensitive cancer cells. nih.gov The accumulation of DNA damage triggers cellular stress responses, leading to the activation of apoptotic pathways and ultimately, programmed cell death. nih.gov This selective activation of a metabolic pathway in cancer cells contributes to the compound's potent and targeted antitumor activity.

Biological Activities and Mechanistic Investigations of 2 4 Aminophenyl 6 Methylbenzothiazole and Its Derivatives

Anticancer Research

The primary focus of research on 2-(4-aminophenyl)-6-methylbenzothiazole and its analogues has been their potential as anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of human cancer cell lines.

Studies have shown that 2-(4-aminophenyl)-6-methylbenzothiazole and its derivatives are potent inhibitors of cancer cell growth, with their efficacy being particularly notable in specific types of carcinomas. The parent molecule and its substituted analogues have been the subject of numerous in vitro studies to determine their activity and selectivity.

Derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole have shown remarkable potency against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines. The parent compound itself exhibits inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, including MCF-7 and MDA-468. nih.gov A biphasic dose-response relationship is a characteristic feature of its activity against these sensitive breast cancer cells. nih.gov

Substitutions on the 2-phenyl ring, particularly with a halogen atom or a methyl group adjacent to the amino group, have been found to enhance the potency, with some derivatives showing IC50 values in the picomolar range in sensitive breast cancer cell lines. nih.gov For instance, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) are efficiently taken up by sensitive breast cancer cell lines like MCF-7 and MDA-468. nih.gov The cytotoxic effects in MDA-468 cells have been associated with an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Table 1: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Breast Carcinoma Cell Lines

Compound Cell Line IC50/GI50 Reference
2-(4-Aminophenyl)benzothiazole MCF-7, MDA-468 nM range nih.gov
Substituted 2-(4-aminophenyl)benzothiazoles Sensitive breast lines pM range nih.gov
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) MCF-7, MDA-468 GI50 <10 nM nih.gov
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) MCF-7 Adducts at >100 nM nih.gov
Phortress (prodrug of 5F 203) MCF-7 Adducts at ≥100 nM nih.gov

The anticancer activity of 2-(4-aminophenyl)benzothiazole derivatives extends to ovarian carcinoma. Specifically, derivatives with substitutions at the 3-position of the phenyl ring with a halogen or methyl group are potent inhibitors of certain human ovarian carcinoma cell lines. nih.gov The GI50 values for these compounds are in the nanomolar range. nih.gov

A high degree of selectivity has been observed, with the IGROV-1 cell line consistently showing a GI50 value of less than 10 nM, while the SK-OV-3 cell line is significantly less sensitive, with GI50 values greater than 10 µM. nih.gov Sensitive ovarian cancer cell lines, like their breast cancer counterparts, also exhibit biphasic dose-response relationships after a 48-hour exposure to the drug. nih.gov Furthermore, the lysylamide prodrug of 5F 203, known as Phortress, has been shown to generate DNA adducts in the sensitive ovarian cancer cell line IGROV-1 at concentrations of 100 nM and higher. nih.gov

Table 2: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Ovarian Carcinoma Cell Lines

Compound Cell Line GI50 Reference
3-substituted 2-(4-aminophenyl)benzothiazoles IGROV-1 < 10 nM nih.gov
2-(4-Amino-3-methylphenyl)benzothiazole OVCAR-3 >50% growth inhibition in vivo nih.gov
2-(4-Amino-3-chlorophenyl)benzothiazole OVCAR-3 >50% growth inhibition in vivo nih.gov
2-(4-Amino-3-bromophenyl)benzothiazole OVCAR-3 >50% growth inhibition in vivo nih.gov
Phortress (prodrug of 5F 203) IGROV-1 Adducts at ≥100 nM nih.gov

Research has demonstrated that the antiproliferative effects of 2-(4-aminophenyl)benzothiazole derivatives are also evident in lung cancer cell lines. Certain derivatives containing a chromone (B188151) moiety have been synthesized and evaluated as inhibitors of casein kinase 2 (CK2), showing activity against lung cancer cells. nih.gov Additionally, some 2-aminobenzothiazole (B30445) derivatives have been found to inhibit the proliferation of lung cancer cell lines such as EBC-1, which has MET gene amplification, with IC50 values in the micromolar range. nih.gov

Other studies have reported on benzothiazole (B30560) derivatives exhibiting anticancer activities against the A549 human lung adenocarcinoma cell line. nih.gov For example, some derivatives have shown IC50 values in the range of 10.67 ± 2.02 µg/mL and 9.0 ± 1.0 µg/mL. nih.gov

Table 3: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Lung Carcinoma Cell Lines

Compound Derivative Cell Line IC50/GI50 Reference
Indole based hydrazine (B178648) carboxamide scaffold H460 - nih.gov
Bromopyridine acetamide (B32628) benzothiazole derivative A549 44 nM nih.gov
Benzothiazole derivative 61 A549 10.67 ± 2.02 µg/mL nih.gov
Benzothiazole derivative 62 A549 9.0 ± 1.0 µg/mL nih.gov
2-aminobenzothiazole-TZD series A549 - nih.gov
Thiazole-amino acid hybrids A549 2.07–8.51 μM (for some compounds) nih.gov

The spectrum of activity for 2-(4-aminophenyl)benzothiazole derivatives includes colon carcinoma cell lines. The National Cancer Institute's Developmental Therapeutics screen has confirmed the potency and selectivity of these compounds against specific colon carcinoma cell lines. nih.gov For instance, an indole-based hydrazine carboxamide derivative of benzothiazole demonstrated potent antitumor activity against the human colon cancer cell line HT29 with an IC50 value of 0.015 µM. nih.gov

Furthermore, certain 2-aminobenzothiazole derivatives have shown a significant repressive effect on the cell viability of various colon cancer cell lines, including HCT-116, HT-29, SW480, and SW620. nih.gov The greatest potency was observed against SW620 cells, with an IC50 value of 3.0 μM. nih.gov However, it is noteworthy that the HCT-116 colon carcinoma cell line has been found to be insensitive to the formation of DNA adducts induced by these compounds, suggesting a different mechanism of resistance in this cell line. nih.gov

Table 4: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Colon Carcinoma Cell Lines

Compound Derivative Cell Line IC50/GI50 Reference
Indole based hydrazine carboxamide scaffold HT29 0.015 µM nih.gov
2-aminobenzothiazole derivative SW620 3.0 μM nih.gov
2-aminobenzothiazole-TZD series HCT-116 7.44 μM nih.gov
Benzimidazole (B57391) derivative 2 HCT-116 16.2±3.85 μg/mL waocp.org
Benzimidazole derivative 1 HCT-116 28.5±2.91 μg/mL waocp.org

The anticancer evaluation of 2-(4-aminophenyl)benzothiazole derivatives has also included leukemia and melanoma cell lines. In leukemia, a 2-aminobenzothiazole derivative was found to induce G2/M cell cycle arrest in cell lines such as Nalm6, K562, REH, and Molt4. nih.gov Another study on new paracyclophanylthiazoles showed cytotoxic activity against a leukemia subpanel, specifically the RPMI-8226 and SR cell lines, with one compound showing an IC50 of 1.11 ± 0.03 µM against the SR cell line. nih.gov

In melanoma, chimeric thiazole-androstenone derivatives have demonstrated potent growth-suppressing activity, with GI50 values as low as 1.32 µM for the SK-MEL-28 cell line. nih.gov Monosubstituted phenyl derivatives, in particular, showed very significant activities against all tested melanoma cell lines. nih.gov

Table 5: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Leukemia and Melanoma Cell Lines

Compound Derivative Cancer Type Cell Line IC50/GI50 Reference
2-aminobenzothiazole derivative Leukemia Nalm6, K562, REH, Molt4 Induces G2/M arrest nih.gov
Paracyclophanylthiazole 3a Leukemia SR 1.11 ± 0.03 µM nih.gov
Chimeric thiazole-androstenone derivative 3 Melanoma SK-MEL-28 1.32 µM nih.gov
Monosubstituted phenyl derivative 4 Melanoma All tested lines Significant activity nih.gov
Monosubstituted phenyl derivative 5 Melanoma All tested lines Significant activity nih.gov

Cytotoxic Activity and Antiproliferative Effects in Various Carcinoma Cell Lines

Renal and Prostate Carcinoma

The antitumor activity of 2-(4-aminophenyl)-6-methylbenzothiazole and its analogues against renal and prostate cancer cell lines presents a pattern of differential sensitivity. While these compounds exhibit potent, low nanomolar growth-inhibitory activity against a specific subset of cancer cell lines, certain renal and prostate carcinomas have demonstrated resistance. nih.gov

Specifically, in vitro studies have identified prostate cancer cell lines such as PC-3 and DU 145, as well as renal carcinoma cell lines like A498 and CAKI-1, as being largely unresponsive or "refractory" to the growth-inhibiting effects of these benzothiazoles. nih.govnih.govnih.govnih.gov This lack of response in prostate cancer cells has been correlated with the failure of the compound to induce the expression of the critical metabolic enzyme Cytochrome P450 1A1 (CYP1A1). nih.gov

However, the National Cancer Institute's (NCI) Developmental Therapeutics screen has confirmed that the activity spectrum of these compounds does include specific renal carcinoma cell lines, indicating selectivity within this cancer type. nih.govnih.gov For instance, the renal cell line TK-10 has been identified as sensitive to derivatives like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). nih.gov Furthermore, structure-activity relationship studies have shown that particularly potent derivatives extend their cytotoxic activity to various renal cell lines. nih.gov

Table 1: In Vitro Activity of 2-(4-Aminophenyl)benzothiazole Derivatives Against Renal and Prostate Carcinoma Cell Lines
Cell LineCancer TypeSensitivity to Benzothiazole DerivativesReference
PC-3Prostate CarcinomaInsensitive / Refractory nih.gov, nih.gov
DU 145Prostate CarcinomaInsensitive / Refractory nih.gov
A498Renal CarcinomaInsensitive nih.gov
CAKI-1Renal CarcinomaInsensitive nih.gov
TK-10Renal CarcinomaSensitive nih.gov

Mechanisms of Acquired Resistance to Benzothiazole Derivatives

Prolonged exposure of sensitive cancer cells to 2-(4-aminophenyl)benzothiazole can lead to the development of acquired resistance. nih.govnih.govsemanticscholar.org Studies using human-derived breast carcinoma cell lines (MCF-7) have generated resistant sub-lines that exhibit high levels of resistance to the parent compound and cross-resistance to its potent analogues. nih.govnih.gov However, these resistant cells often retain their sensitivity to other standard chemotherapeutic agents like doxorubicin (B1662922) and tamoxifen, suggesting specific resistance mechanisms. nih.govnih.gov These mechanisms involve the interplay of anti-apoptotic proteins, altered drug metabolism, and changes in drug transport. nih.govbohrium.com

Role of Anti-apoptotic Proteins (e.g., Bcl-2, p53)

A key factor in acquired resistance to benzothiazole derivatives is the alteration in proteins that regulate apoptosis, or programmed cell death. nih.govnih.gov In resistant MCF-7 cell lines, a constitutively increased expression of the anti-apoptotic protein Bcl-2 and the tumor suppressor protein p53 has been detected. nih.govnih.govsemanticscholar.org

The Bcl-2 family of proteins are central regulators of apoptosis, with members like Bcl-2 acting to prevent cell death. nih.govfrontiersin.org Overexpression of Bcl-2 is a known mechanism of drug resistance, as it can inhibit apoptosis induced by various stimuli, including chemotherapy. nih.govyoutube.com Some research has focused on designing novel benzothiazole derivatives that can act as Bcl-2 inhibitors to overcome this resistance. nih.gov

The tumor suppressor p53 also plays a complex role. While some benzothiazole derivatives are known to induce apoptosis through the activation of p53, its increased expression in resistant cells may be part of a modified cellular stress response that confers survival advantages. nih.govnih.govnih.govnih.gov For instance, one study showed that the antitumor effect of 2-(4-aminophenyl) benzothiazole in a glioma model was associated with enhanced p53 expression, leading to cell cycle arrest and apoptosis. nih.gov The elevated levels of these proteins in resistant cells suggest that a primary mechanism of resistance is the circumvention of the drug's pro-apoptotic signals. nih.govnih.gov

Altered Drug Metabolism and Biotransformation Pathways (e.g., C-6 Oxidation, N-Acetylation)

Altered drug metabolism is a principal mechanism of acquired resistance to 2-(4-aminophenyl)benzothiazoles. nih.govnih.gov Two distinct metabolic resistance pathways have been identified in different resistant breast cancer cell lines. nih.gov

Enhanced N-Acetylation: In one resistant sub-line (MCF-7/10nM 126), resistance is associated with enhanced drug inactivation via N-acetylation. nih.govnih.gov These cells show significantly higher expression of the N-acetyl transferase 2 (NAT2) enzyme, leading to efficient acetylation of the parent compound into a non-cytotoxic metabolite. nih.govnih.gov In vivo studies have also confirmed that N-acetylation is a major metabolic route for certain analogues. nih.gov

C-6 Oxidation: In a different resistant sub-line (MCF-7/10µM 126), resistance is conferred by a different biotransformation pathway. nih.govnih.gov These cells rapidly metabolize the parent drug via C-6 oxidation, producing 2-(4-aminophenyl)-6-hydroxybenzothiazole. researchgate.netnih.gov This hydroxylated metabolite is devoid of antitumor activity and can even antagonize the uptake and activity of the parent drug. nih.govnih.gov This pathway is linked to low constitutive expression and activity of the cytochrome P450 (CYP) 1A1 enzyme, which is otherwise crucial for activating the drug in sensitive cells. nih.govnih.gov

The predominance of either N-acetylation or oxidation can be dictated by the specific chemical structure of the benzothiazole analogue. nih.gov

Changes in Cellular Drug Uptake and Intracellular Localization

Resistance to 2-(4-aminophenyl)benzothiazole derivatives is also linked to modifications in drug transport and accumulation within the cell. nih.govbohrium.com In sensitive cells, the drug is readily taken up from the nutrient medium and can access the nucleus to interact with DNA. nih.gov

In contrast, some resistant cell lines exhibit significantly decreased depletion of the drug from the culture medium. nih.govnih.gov Fluorescence studies have shown that in these resistant cells, the drug's localization is predominantly cytoplasmic, with minimal access to the nucleus. nih.gov This altered intracellular distribution prevents the drug from reaching its nuclear target (DNA), thereby contributing to resistance and explaining the observation of negligible DNA strand breaks in these cells. nih.govnih.gov Furthermore, the inactive C-6 hydroxylated metabolite, produced in some resistant cells, can antagonize the cellular uptake of the active parent compound, further limiting its efficacy. nih.gov

Antimicrobial Research

The benzothiazole scaffold is a versatile structure that has demonstrated a broad spectrum of antimicrobial activities. researchgate.net Derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole have been investigated for their potential as antibacterial and antifungal agents. nih.govmdpi.com

Research has shown that the antimicrobial action of benzothiazole derivatives can be attributed to the inhibition of various essential microbial enzymes. researchgate.netmdpi.com These targets include DNA gyrase, dihydrofolate reductase, dihydropteroate (B1496061) synthase, and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in bacterial cell wall synthesis. researchgate.netnih.gov

Several studies have synthesized and screened novel benzothiazole derivatives against a panel of pathogenic microbes. For example, benzothiazolylthiazolidin-4-one derivatives showed antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov Other research has identified benzothiazole compounds with moderate to high activity against bacteria and fungi like Candida albicans and Aspergillus niger, with some compounds targeting the enzyme dihydroorotase, which is essential for pyrimidine (B1678525) synthesis. mdpi.com The specific substitutions on the benzothiazole ring have been shown to be critical for the potency and spectrum of antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Derivative Class Target Organism(s) Proposed Mechanism/Target Reference(s)
Benzothiazolylthiazolidin-4-ones S. aureus, L. monocytogenes, P. aeruginosa, E. coli Inhibition of LD-carboxypeptidase (predicted) nih.gov
Novel Benzothiazole Derivatives S. aureus, B. subtilis, E. coli, C. albicans, A. niger Inhibition of Dihydroorotase mdpi.com
2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones S. aureus, B. subtilis, E. coli, C. albicans Not specified mdpi.com
6-Substituted Benzothiazole Azo Dyes Salmonella typhimurium, Klebsiella pneumoniae Inhibition of MurB enzyme nih.gov
General Benzothiazole Derivatives Various Bacteria Inhibition of DNA gyrase, Dihydrofolate reductase researchgate.net

Compound Names Table

Abbreviation/CodeFull Chemical Name
5F 2032-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole
Bcl-2B-cell lymphoma 2
CJM 1262-(4-Aminophenyl)benzothiazole
CYP1A1Cytochrome P450 1A1
DF 2032-(4-Amino-3-methylphenyl)benzothiazole
NAT2N-acetyl transferase 2
p53Tumor protein p53
PI3KPhosphoinositide 3-Kinase
TKITyrosine Kinase Inhibitor
VEGFRVascular Endothelial Growth Factor Receptor
2-(4-Aminophenyl)-6-methylbenzothiazole2-(4-Aminophenyl)-6-methylbenzothiazole
2-(4-Aminophenyl)-6-hydroxybenzothiazole2-(4-Aminophenyl)-6-hydroxybenzothiazole
DoxorubicinDoxorubicin
TamoxifenTamoxifen
NilotinibNilotinib
2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid

Antibacterial Efficacy Studies (e.g., Staphylococcus aureus, Escherichia coli)

Research has explored the potential of modifying the 2-(4-Aminophenyl)-6-methylbenzothiazole structure to create novel agents with antibacterial properties. One study focused on the synthesis of new organophosphorus derivatives by reacting 2-(4'-aminophenyl)-6-methylbenzothiazole with phosphorus oxychloride or phosphorus thiochloride. grafiati.com These synthesized derivatives were then evaluated for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. grafiati.com The findings from these evaluations indicated that the resulting organophosphate derivatives exhibited greater antibacterial activity than the parent 2-(4'-aminophenyl)-6-methylbenzothiazole compound. grafiati.com While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from this particular study are not detailed here, the results confirm the potential of this chemical scaffold in the development of new antibacterial agents. Other studies on related benzothiazole structures have also shown activity against these common pathogens, underscoring the general promise of this chemical class. nih.govnih.govjournalagent.com

Table 1: Antibacterial Activity of 2-(4-Aminophenyl)-6-methylbenzothiazole Derivatives
Compound TypeTest OrganismActivity Compared to Parent Compound
Organophosphate derivativesStaphylococcus aureus (+ve)More Active grafiati.com
Organophosphate derivativesEscherichia coli (-ve)More Active grafiati.com

Antifungal Efficacy Studies (e.g., Aspergillus niger, Fusarium oxysporum, Candida albicans)

In the same vein as the antibacterial investigations, the antifungal potential of 2-(4-Aminophenyl)-6-methylbenzothiazole derivatives has been a subject of study. The organophosphate derivatives synthesized from the parent compound were tested against the pathogenic fungi Aspergillus niger and Fusarium oxysporum. grafiati.com The results of these antifungal screenings were consistent with the antibacterial findings, demonstrating that the organophosphate derivatives possessed enhanced activity compared to the original 2-(4'-aminophenyl)-6-methylbenzothiazole. grafiati.com This suggests that the addition of organophosphorus moieties is a viable strategy for augmenting the antifungal properties of this benzothiazole core. The development of novel antifungal agents is critical, and related benzimidazole and benzoxazole (B165842) compounds have also shown promise in controlling fungal pathogens like Fusarium oxysporum and Candida albicans. nih.govnih.govscielo.br

Table 2: Antifungal Activity of 2-(4-Aminophenyl)-6-methylbenzothiazole Derivatives
Compound TypeTest OrganismActivity Compared to Parent Compound
Organophosphate derivativesAspergillus nigerMore Active grafiati.com
Organophosphate derivativesFusarium oxysporumMore Active grafiati.com

Neurodegenerative Disease Research: Alzheimer's Disease (AD) Imaging and Therapeutics

The 2-(4-Aminophenyl)benzothiazole backbone is structurally related to Thioflavin T, a dye famously used to stain amyloid plaques, which are a primary hallmark of Alzheimer's disease (AD). researchgate.net This structural similarity has spurred significant research into developing derivatives for the diagnosis and imaging of AD.

Affinity and Specificity Towards Amyloid Plaques

Derivatives of 2-(4-aminophenyl)benzothiazole are known to exhibit high binding affinity and specificity for β-amyloid (Aβ) plaques. grafiati.comnih.gov For instance, a derivative, 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole (B1247363) (Compound 6), was shown to bind to synthetic Aβ fibrils with a high affinity, demonstrating an inhibition constant (Ki) of 11 ± 1.1 nM. researchgate.netnih.gov Another complex, created by joining 2-(4′-aminophenyl)benzothiazole to a cyclopentadienyl (B1206354) tricarbonyl technetium core, also showed high in vitro affinity for amyloid fibrils with a Ki value of 13.6 nM. nih.gov The binding specificity of these compounds is often confirmed through histochemical studies where they selectively stain Aβ plaques in post-mortem brain tissue from AD patients, with staining patterns comparable to established dyes like Thioflavin S and Congo Red. nih.govmdpi.comnih.gov

Development of Radiodiagnostic Agents (e.g., SPECT Tracers with ⁹⁹mTc)

A major goal in AD research is the development of accessible and cost-effective diagnostic tools. Single Photon Emission Computed Tomography (SPECT) is more widely available and less expensive than Positron Emission Tomography (PET). Technetium-99m (⁹⁹mTc) is an ideal radionuclide for SPECT due to its optimal nuclear properties and availability from portable generators. nih.gov Researchers have successfully labeled 2-(4′-aminophenyl)benzothiazole derivatives with ⁹⁹mTc. For example, a complex joining the benzothiazole unit to a cyclopentadienyl tricarbonyl technetium core (⁹⁹mTc-1) was developed as a potential SPECT imaging agent. grafiati.comnih.gov This radiolabeled complex was found to be stable and possessed the appropriate lipophilicity to be a candidate for a brain imaging agent. nih.gov The development of such ⁹⁹mTc-labeled tracers is considered a crucial step towards providing a broadly accessible radiodiagnostic tool for Alzheimer's disease. grafiati.comnih.gov

Application in Fluorescence Imaging of Amyloid Deposits

The intrinsic fluorescence of the phenylbenzothiazole structure is a valuable property for research applications. This fluorescence allows the compounds to be used as direct staining agents for the visualization of amyloid plaques in brain tissue sections using fluorescence microscopy. nih.gov A rhenium (Re) complex analog of the ⁹⁹mTc SPECT agent, referred to as Re-1, was used to stain Aβ plaques in brain sections from an AD patient and transgenic mice. nih.gov The resulting images clearly showed that the complex specifically labels amyloid plaques, with a pattern similar to the clinically used dye Thioflavin S. nih.gov Other push-pull benzothiazole derivatives, PP-BTA-1 and PP-BTA-2, also demonstrated the ability to clearly stain Aβ plaques in both human and mouse AD brain tissue. mdpi.com

Development of Potential Contrast Agents for Magnetic Resonance Imaging (MRI)

The versatility of the benzothiazole scaffold has also been explored for the development of multimodal imaging probes, including potential contrast agents for Magnetic Resonance Imaging (MRI). Research in this area has involved modifying benzothiazole derivatives to include a chelating agent capable of binding a paramagnetic metal ion, such as Gadolinium (Gd³+), which is used as a contrast agent in MRI. nih.gov One study described the synthesis of a derivative of the well-known Pittsburgh compound B (PiB), which has a benzothiazole core, linked to a DO3A chelating ligand. This design was intended to create a dual-mode probe that could complex Gd³+ for MRI or a radionuclide like ¹¹¹In³+ for SPECT. nih.gov While this specific probe showed low brain uptake, it successfully stained amyloid plaques in brain sections, demonstrating the feasibility of adapting the benzothiazole structure for the development of MRI-based amyloid imaging agents. nih.gov

Table 3: Properties of 2-(4-Aminophenyl)benzothiazole Derivatives in Alzheimer's Disease Research
Derivative/ComplexApplicationKey FindingReference
2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazoleAmyloid Plaque BindingHigh affinity for Aβ fibrils (Ki = 11 ± 1.1 nM). researchgate.netnih.gov
⁹⁹mTc-1 (⁹⁹mTc-cyclopentadienyl-2-(4′-aminophenyl)benzothiazole)SPECT ImagingHigh in vitro affinity (Ki = 13.6 nM); stable and lipophilic. nih.gov
Re-1 (Rhenium analog of ⁹⁹mTc-1)Fluorescence ImagingSpecifically stains Aβ plaques in AD brain tissue. nih.gov
PP-BTA-1 and PP-BTA-2Fluorescence ImagingClearly stained Aβ plaques in human and mouse brain. mdpi.com
PiB-DO3A-Gd³⁺MRI Contrast AgentProof-of-concept for a multimodal MRI/SPECT probe. nih.gov

Other Biological Activities under Investigation

The versatile scaffold of 2-(4-aminophenyl)-6-methylbenzothiazole has prompted extensive research into its various biological activities. Beyond its well-documented anticancer properties, derivatives of this compound are being explored for a range of other therapeutic applications.

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Benzothiazole derivatives have emerged as a promising class of compounds in this regard. nih.gov Research has shown that the introduction of a benzothiazole moiety can lead to significant anticonvulsant potential.

Studies on derivatives of 2-(aminophenyl)benzothiazole have demonstrated their potential to protect against seizures in established preclinical models. The two most common models used for screening anticonvulsant drugs are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.govslideshare.netnih.gov The effectiveness of compounds in these models can indicate their potential mechanism of action.

In one study, a series of N-(4-(benzothiazol-2-yl)phenyl)-benzenesulfonamides, which are derivatives of 2-(4-aminophenyl)benzothiazole, were synthesized and evaluated for their anticonvulsant properties. The results from the MES and scPTZ models for selected compounds from this study are presented below.

Table 1: Anticonvulsant Activity of Selected 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzenesulfonamide6633
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzenesulfonamide5016
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide8350
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-bromobenzenesulfonamide10066
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-nitrobenzenesulfonamide10083
Phenytoin (Standard) 100 -
Diazepam (Standard) -100
Data sourced from: Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. nih.gov

The data indicates that several derivatives exhibit significant protection in both the MES and scPTZ screens, suggesting a broad spectrum of anticonvulsant activity. nih.gov Notably, the 4-bromo and 3-nitro substituted derivatives showed 100% protection in the MES model, comparable to the standard drug phenytoin. nih.gov These findings underscore the potential of the 2-(4-aminophenyl)benzothiazole scaffold in the development of new anticonvulsant agents. nih.govmdpi.com

Antidiabetic Activity (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov The benzothiazole scaffold has been identified as a valuable pharmacophore in the design of PTP1B inhibitors. mdpi.com

Research into derivatives of 2-(4-aminophenyl)benzothiazole has revealed their potential as PTP1B inhibitors. For instance, a series of thiazolidinone-substituted biphenyl (B1667301) derivatives, which can be considered structurally related to 2-(4-aminophenyl)benzothiazole, have been synthesized and evaluated for their PTP1B inhibitory activity. nih.govbiointerfaceresearch.com

One study reported the discovery of novel PTP1B inhibitors containing a thiazolidinone-substituted biphenyl scaffold. nih.gov The in vitro evaluation of these compounds demonstrated their ability to inhibit PTP1B. The inhibitory concentrations (IC₅₀) for some of the synthesized compounds are presented in the table below.

Table 2: PTP1B Inhibitory Activity of Selected Benzothiazole-Related Derivatives

CompoundPTP1B IC₅₀ (μM)
Compound 7a1.2 ± 0.1
Compound 7b0.85 ± 0.08
Compound 7c0.69 ± 0.07
Compound 7d1.5 ± 0.2
Compound 7e1.8 ± 0.3
Data sourced from: Discovery of novel PTP1B inhibitors with antihyperglycemic activity. nih.govbiointerfaceresearch.com

The results indicate that these derivatives are potent inhibitors of PTP1B, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Further in vivo studies with one of the potent compounds, 7Fb, showed significant lowering of postprandial and fasting blood glucose levels in a diabetic mouse model. nih.govbiointerfaceresearch.com These findings highlight the potential of developing 2-(4-aminophenyl)benzothiazole-based compounds as novel antidiabetic agents targeting PTP1B. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

The benzothiazole nucleus is a common structural feature in many compounds exhibiting anti-inflammatory and analgesic activities. nih.govnih.govnih.gov Derivatives of 2-(4-aminophenyl)benzothiazole have been investigated for their potential to alleviate inflammation and pain.

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used screening method. The analgesic activity is typically assessed using models such as the acetic acid-induced writhing test or the hot plate test. nih.govresearchgate.net

A study on novel benzothiazole derivatives bearing benzenesulfonamide (B165840) and carboxamide moieties, which are structurally related to 2-(4-aminophenyl)benzothiazole, demonstrated significant anti-inflammatory and analgesic effects. The results of the anti-inflammatory activity for two of the most active compounds are shown in the table below.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound% Inhibition of Edema at 1h% Inhibition of Edema at 2h% Inhibition of Edema at 3h
17c727680
17i647378
Celecoxib (Standard) 687479
Data sourced from: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. nih.gov

The data reveals that compounds 17c and 17i exhibited potent anti-inflammatory activity, comparable to the standard drug celecoxib. nih.gov In the analgesic activity experiment, these compounds also showed significant dose-dependent effects. The development of new anti-inflammatory and analgesic agents with improved safety profiles is a critical area of research, and the 2-(4-aminophenyl)benzothiazole scaffold represents a promising starting point for designing such molecules. nih.govresearchgate.net

Antiviral Activity

The emergence of new viral diseases and the development of drug resistance necessitate the continuous search for novel antiviral agents. Benzothiazole derivatives have been reported to possess a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various other viruses. slideshare.netmdpi.com

Research has explored the antiviral potential of compounds derived from the 2-(4-aminophenyl)benzothiazole scaffold. For example, a study demonstrated the significant inhibitory anti-HCV activity of 2-(4-nitroanilino)-6-methylbenzothiazole, a close analog of the core compound. This derivative was found to inhibit HCV RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner. slideshare.net

The table below shows the antiviral activity of this compound against HCV.

Table 4: Antiviral Activity of a 2-(Anilino)-6-methylbenzothiazole Derivative

CompoundTarget VirusMechanism of ActionEC₅₀ (μM)
2-(4-nitroanilino)-6-methylbenzothiazoleHepatitis C Virus (HCV)Inhibition of RNA-dependent RNA polymerase (RdRp)8 ± 0.5
Data sourced from: Benzothiazoles as potential antiviral agents. slideshare.net

The low micromolar EC₅₀ value indicates the potent anti-HCV activity of this compound. slideshare.net Other studies have also reported the anti-HIV activity of benzothiazole derivatives. For instance, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with an EC₅₀ of less than 7 μg/ml. slideshare.net These findings suggest that the 2-(4-aminophenyl)-6-methylbenzothiazole framework is a valuable template for the design and synthesis of new antiviral drugs. slideshare.net

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The benzothiazole ring system has been incorporated into molecules designed to have antioxidant properties. mdpi.com

Derivatives of 2-(4-aminophenyl)benzothiazole have been investigated for their potential as antioxidant agents. A study focusing on benzothiazole derivatives for skin damage evaluated their antioxidant activity through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The table below presents the antioxidant activity of selected benzothiazole derivatives from this study.

Table 5: Antioxidant Activity of Selected Benzothiazole Derivatives (DPPH Assay)

Compound% Radical Scavenging Activity at 100 μM
2-(Furan-2-yl)benzothiazole15.3 ± 1.2
2-(Thiophen-2-yl)benzothiazole25.6 ± 1.5
2-(Furan-2-yl)benzothiazole-6-carboxylic acid35.8 ± 2.1
2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid42.3 ± 2.5
Trolox (Standard) 98.5 ± 0.5
Data sourced from: Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.

The results indicate that while the parent compounds showed modest antioxidant activity, the introduction of a carboxylic acid group at the 6-position of the benzothiazole ring enhanced the radical scavenging capacity. This suggests that modifications to the 2-(4-aminophenyl)-6-methylbenzothiazole scaffold could lead to the development of potent antioxidant agents for various therapeutic applications.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant and extensively drug-resistant strains of M. tuberculosis has created an urgent need for the discovery of new antitubercular drugs with novel mechanisms of action. Benzothiazole derivatives have shown promise as potential antitubercular agents.

While direct studies on the antitubercular activity of 2-(4-aminophenyl)-6-methylbenzothiazole itself are limited in the provided context, research on related benzothiazole structures highlights the potential of this chemical class. For instance, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis.

The table below shows the minimum inhibitory concentration (MIC) of selected 2-mercaptobenzothiazole derivatives against M. tuberculosis H37Rv.

Table 6: Antitubercular Activity of Selected 2-Mercaptobenzothiazole Derivatives

CompoundMIC (μg/mL) against M. tuberculosis H37Rv
C112.5
C26.25
C33.12
C43.12
Isoniazid (Standard) 0.2
Data sourced from: Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase.

The data indicates that several of the synthesized compounds exhibited significant antitubercular activity, with MIC values in the low microgram per milliliter range. The study also suggested that these compounds exert their effect by inhibiting the type II NADH dehydrogenase (NDH-2) of M. tuberculosis, an important enzyme in the respiratory chain of the bacterium. These findings suggest that the 2-(4-aminophenyl)-6-methylbenzothiazole scaffold could be a valuable starting point for the development of new and effective antitubercular drugs.

Antimalarial and Antileishmanial Activity

The benzothiazole scaffold is a significant pharmacophore in the development of new therapeutic agents, with derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole demonstrating notable activity against various pathogens, including those responsible for malaria and leishmaniasis.

Research into the antimalarial properties of benzothiazole analogues has identified several promising candidates. A systematic review of studies conducted up to September 2022 highlighted 232 substances with potent antiplasmodial activity against multiple strains of the malaria parasite. nih.gov The mechanism of action for these compounds varies, with some inhibiting Plasmodium falciparum enzymes in vitro and others demonstrating direct inhibition of blood-stage parasites in vivo. nih.gov One study focused on 2-substituted 6-nitro- and 6-amino-benzothiazoles, revealing that two specific derivatives possessed significant antimalarial properties. frontiersin.org These compounds were found to be active against all parasitic stages, with one being particularly effective against mature schizonts and the other against young schizont forms. frontiersin.org Mechanistic studies indicated that both compounds disrupt the mitochondrial membrane potential of the parasite. frontiersin.org Furthermore, benzothiazole hydrazones have been synthesized and shown to act as iron chelators, a mechanism that inhibits parasite growth. uokerbala.edu.iq One such derivative, compound 5f, not only chelated iron but also interfered with heme polymerization, a critical process for parasite survival, and demonstrated efficacy against a multidrug-resistant strain of P. yoelii in a murine model. uokerbala.edu.iqresearchgate.net

In the context of leishmaniasis, a parasitic disease caused by Leishmania species, benzothiazole derivatives have also shown significant promise. A series of 22 synthesized benzothiazole derivatives were screened for their in vitro antileishmanial activity, with several compounds exhibiting potent effects. Current time information in Albemarle County, US.nih.gov The most active compounds in this series demonstrated IC50 values ranging from 18.32 to 21.87 µM against Leishmania promastigotes. Current time information in Albemarle County, US.nih.gov Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring play a crucial role in the antileishmanial potency of these derivatives. nih.gov For instance, the presence of a hydroxyl group on the phenyl ring was found to be important for activity. nih.gov

Table 1: Antiprotozoal Activity of Selected Benzothiazole Derivatives

Compound/Derivative Class Target Organism Activity Metric Value Reference(s)
Benzothiazole Derivatives (general) Plasmodium falciparum Number of active compounds 232 nih.gov
2-Substituted 6-amino-benzothiazoles Plasmodium falciparum Activity Active on all parasite stages frontiersin.org
Benzothiazole Hydrazone (Compound 5f) Plasmodium falciparum Heme Interaction (K_D) 1.17 ± 0.8 μM uokerbala.edu.iq
Benzothiazole Derivative (Compound 2) Leishmania sp. IC_50 18.32 ± 0.18 µM Current time information in Albemarle County, US.nih.gov
Benzothiazole Derivative (Compound 5) Leishmania sp. IC_50 19.72 ± 0.32 µM Current time information in Albemarle County, US.nih.gov
Benzothiazole Derivative (Compound 3) Leishmania sp. IC_50 21.87 ± 0.43 µM Current time information in Albemarle County, US.nih.gov

IC_50: Half-maximal inhibitory concentration; K_D: Equilibrium dissociation constant.

Photosensitizing Effects for Photodynamic Therapy in Basal Cell Carcinoma

Photodynamic therapy (PDT) is an established treatment modality for various cancers, including basal cell carcinoma (BCC), the most common form of skin cancer. grafiati.comnih.gov This therapy involves the administration of a photosensitizing agent, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cell death. The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a promising chromophoric structure for the development of new photosensitizers, particularly due to its strong absorption in the UVA range (315–400 nm). nih.gov

Derivatives of 2-(4-aminophenyl)benzothiazole have been specifically investigated for their photosensitizing effects in the context of PDT for BCC. nih.gov Studies have demonstrated that upon activation with UVA light, these compounds can effectively induce apoptosis in BCC cells. nih.gov The combination of a 2-phenylbenzothiazole (B1203474) derivative with UVA irradiation has been shown to significantly inhibit cell growth, a phenomenon not observed when either the compound or the UVA light was used alone. grafiati.com

The mechanism underlying this phototoxicity involves the generation of ROS, which subsequently impacts mitochondrial function. nih.govgrafiati.com UVA-activated 2-(4-aminophenyl)benzothiazole derivatives have been shown to induce a decrease in the mitochondrial membrane potential and ATP levels. nih.gov This is accompanied by an increase in the sub-G1 cell population, enhanced annexin (B1180172) V binding, and the activation of caspase-3, all of which are hallmarks of apoptosis. nih.gov Furthermore, these events are associated with the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These findings suggest that the photosensitive effects of these compounds are mediated through mitochondrial-dependent apoptotic pathways that are triggered by UVA-induced ROS and involve the activation of ERK and p38 MAPK. nih.gov

Table 2: Photodynamic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Basal Cell Carcinoma Cells

Compound/Derivative Parameter Observation Mechanism of Action Reference(s)
2-Phenylbenzothiazoles Cell Viability Significant inhibition with UVA Induction of apoptosis grafiati.com
2-(4-Aminophenyl)benzothiazoles Apoptosis Increase in sub-G1 population, annexin V binding, caspase-3 activation Mitochondrial membrane potential decrease, ATP depletion nih.gov
2-(4-Aminophenyl)benzothiazoles ROS Generation Enhanced upon UVA activation Leads to mitochondrial damage nih.govgrafiati.com
2-(4-Aminophenyl)benzothiazoles Signaling Pathways Phosphorylation of ERK and p38 MAPK Mediates apoptosis nih.gov

UVA: Ultraviolet A radiation; ROS: Reactive Oxygen Species; ERK: Extracellular signal-regulated kinase; MAPK: Mitogen-activated protein kinase.

Insecticidal Activity

In addition to their therapeutic potential, derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole have been explored for their insecticidal properties. Research has shown that specific modifications to the core benzothiazole structure can lead to potent activity against certain insect species.

One study reported the synthesis of organophosphorus derivatives of 2-(4'-aminophenyl)-6-methyl benzothiazole and their evaluation as insecticides against the American cockroach, Periplanata americana. The results indicated that these organophosphate derivatives exhibited notable insecticidal activity against this common household pest.

In a broader investigation of benzothiazole analogues, a series of 2,6-substituted-benzo[d]thiazole derivatives were synthesized and tested for their insecticidal and repellent activities against the mosquito species Anopheles arabiensis. conicet.gov.ar While most of the synthesized compounds showed some level of larvicidal activity after 48 hours, their efficacy was generally lower than the commercial insecticide Temephos. conicet.gov.ar However, one compound, designated as 4n, demonstrated the highest mortality rate of 43% against A. arabiensis larvae after 72 hours of exposure. conicet.gov.ar In adult mosquito assays, the same compound (4n) resulted in 70% mortality after 24 hours. conicet.gov.ar Furthermore, several other derivatives in this series, namely compounds 4b, 4d, and 4p, exhibited strong repellent activity, comparable to the widely used repellent DEET, with repellence rates ranging from 95.0% to 98.3%. conicet.gov.ar

Table 3: Insecticidal and Repellent Activity of Benzothiazole Derivatives

Derivative Class Target Insect Activity Type Results Reference(s)
Organophosphorus derivatives of 2-(4'-aminophenyl)-6-methyl benzothiazole Periplanata americana (American cockroach) Insecticidal Active
2,6-Substituted-benzo[d]thiazole (Compound 4n) Anopheles arabiensis (larvae) Larvicidal 43% mortality at 72h conicet.gov.ar
2,6-Substituted-benzo[d]thiazole (Compound 4n) Anopheles arabiensis (adult) Insecticidal 70% mortality at 24h conicet.gov.ar
2,6-Substituted-benzo[d]thiazole (Compounds 4b, 4d, 4p) Anopheles arabiensis (adult) Repellent 95.0% - 98.3% repellence conicet.gov.ar

Advanced Research Methodologies and Evaluation Techniques

In Vitro Biological Evaluation Assays

A comprehensive suite of in vitro assays has been pivotal in understanding the anticancer potential of 2-(4-Aminophenyl)-6-methylbenzothiazole. These assays have enabled researchers to assess its efficacy against various cancer cell lines, delve into its cellular uptake and localization, and unravel the molecular pathways it perturbs.

Cell Line Panel Screening and Cytotoxicity Assays

The initial evaluation of 2-(4-Aminophenyl)-6-methylbenzothiazole and its derivatives has extensively utilized cell line panel screening to determine their spectrum of activity and potency. These studies have consistently demonstrated a remarkable selectivity profile, with potent growth-inhibitory effects against specific human cancer cell lines, particularly those of breast, ovarian, colon, and renal origin. In contrast, many other cell types, including certain prostate cancer cell lines, have shown resistance. nih.gov

The cytotoxicity is often characterized by a biphasic dose-response relationship in sensitive cell lines. The parent compound, 2-(4-aminophenyl)benzothiazole, exhibits potent inhibitory activity in the nanomolar range against sensitive breast cancer cell lines like MCF-7 and MDA-MB-468. Substitution on the 2-phenyl ring, such as with a methyl group, has been shown to enhance this potency. nih.gov Conversely, cell lines with acquired resistance to these compounds can tolerate concentrations exceeding 30 microM. nih.gov

Table 1: Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Analogues in Human Cancer Cell Lines

CompoundCell LinePotency (IC50/GI50)Reference
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)nM range nih.gov
2-(4-Aminophenyl)benzothiazoleMDA-MB-468 (Breast)nM range nih.gov
Substituted 2-(4-aminophenyl)benzothiazolesSensitive Breast LinespM range nih.gov
2-(4-Aminophenyl)benzothiazolesProstate Carcinoma> 30 µM nih.gov
2-(4-Amino-3-methylphenyl)benzothiazoleOVCAR-3 (Ovarian)- nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Cellular Uptake and Intracellular Localization Studies

The efficacy of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their uptake by sensitive cancer cells. Studies have shown that sensitive cell lines efficiently sequester these compounds from the nutrient medium, a phenomenon not observed in resistant cells. nih.gov This differential uptake is a key determinant of their selective antitumor activity.

The inherent fluorescence of the 2-(4-aminophenyl)benzothiazole scaffold, which emits a violet-blue fluorescence in solution, provides a valuable tool for localization studies. nih.gov A sulfonated derivative, 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid, is even marketed as a fluorescent labeling reagent. Recent research has utilized 2-(4-aminophenyl)benzothiazole (APBT) as a fluorescent probe to analyze the structure of bacterial spores, demonstrating its ability to co-localize with specific cellular components. nih.govresearchgate.net While detailed subcellular localization studies in cancer cells for 2-(4-Aminophenyl)-6-methylbenzothiazole are not extensively reported, the fluorescent nature of the compound suggests its suitability for such investigations using techniques like fluorescence microscopy. Such studies could reveal the specific organelles or cellular compartments where the compound accumulates to exert its effects. In resistant MCF-7 cells, a predominantly cytoplasmic localization has been observed for a related analogue.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry has been instrumental in deciphering the effects of 2-(4-aminophenyl)benzothiazole derivatives on cell cycle progression. These analyses have revealed differential effects on various cancer cell lines. For instance, treatment with substituted 2-(4-aminophenyl)benzothiazoles led to an accumulation of cells in the G2/M phase of the cell cycle in MDA-MB-468 breast cancer cells. nih.gov However, this G2/M arrest was not observed in MCF-7 cells, indicating a cell-line-specific response. nih.gov In another study, the fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), caused a notable arrest in the G1 and S phases in wild-type MCF-7 cells. nih.gov This suggests that the substitution pattern on the benzothiazole (B30560) core can significantly influence the specific cell cycle checkpoint that is targeted.

Apoptosis and Necrosis Detection Assays

The ultimate fate of cancer cells treated with 2-(4-aminophenyl)benzothiazoles is often cell death, with apoptosis being a prominently implicated mechanism. nih.gov The induction of apoptosis can be qualitatively and quantitatively assessed using various assays. A common method involves the use of Annexin (B1180172) V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, in conjunction with a vital dye like propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netnih.govnih.gov

Studies on derivatives of 2-(4-aminophenyl)benzothiazole have shown that upon activation by UVA light, these compounds induce features of apoptosis, including a significant increase in Annexin V binding and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov While detailed quantitative apoptosis data for 2-(4-Aminophenyl)-6-methylbenzothiazole itself is limited, the findings from its analogues strongly suggest that it likely induces cell death through the activation of apoptotic pathways.

DNA Damage and Interaction Assays (e.g., DNA Adducts, DNA Strand Breaks)

A critical aspect of the mechanism of action of 2-(4-aminophenyl)benzothiazoles is their ability to induce DNA damage, specifically through the formation of DNA adducts. nih.gov This genotoxic effect is a direct consequence of the metabolic activation of the parent compound within sensitive cancer cells. The formation of these adducts is highly selective, occurring only in sensitive tumor cells and not in their resistant counterparts. nih.gov

For instance, treatment of sensitive MCF-7 cells with a fluorinated analogue of 2-(4-aminophenyl)benzothiazole resulted in the formation of one major and several minor DNA adducts. nih.gov The accumulation of these adducts was observed to be time-dependent. nih.gov This formation of covalent adducts with DNA is believed to be the lethal event that precedes the selective cell death observed upon exposure to this class of compounds. nih.gov

Enzyme Inhibition Assays (e.g., CYP450, PI3K, PTP1B)

The biological activity of 2-(4-Aminophenyl)-6-methylbenzothiazole is profoundly influenced by enzymatic activity, particularly that of the cytochrome P450 (CYP) family. The induction of CYP1A1-catalyzed biotransformation within tumor cells is essential for the activation of these compounds. nih.gov This has been confirmed through various assays, including the 7-ethoxyresorufin-O-deethylase (EROD) assay, which measures CYP1A1 activity. nih.govnih.govnih.gov In sensitive cells, treatment with these compounds leads to a powerful induction of CYP1A1 mRNA, protein expression, and EROD activity. nih.govnih.gov This induction is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov

Regarding other enzymatic targets, while some benzothiazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and protein tyrosine phosphatase 1B (PTP1B), there is currently no direct evidence to suggest that 2-(4-Aminophenyl)-6-methylbenzothiazole itself is an inhibitor of these enzymes. nih.govnih.gov The research on PI3K and PTP1B inhibition has focused on different structural classes of benzothiazoles.

Reactive Oxygen Species (ROS) Measurement

The measurement of reactive oxygen species (ROS) is crucial in understanding the cytotoxic effects of certain compounds. In the context of 2-(4-aminophenyl)benzothiazole derivatives, studies have shown that their biological activity can be linked to the generation of ROS. For instance, when activated by UVA light, these compounds have been observed to enhance ROS production, which in turn leads to apoptosis in cancer cells.

Commonly employed methods for ROS detection in this research area include the use of fluorescent probes. One such probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which upon oxidation by ROS, becomes highly fluorescent. Another probe, MitoSOX Red, is specifically used to measure mitochondrial superoxide. These assays are typically performed using fluorescence microscopy or a microplate reader to quantify the levels of ROS within cells. It is also a standard practice to normalize ROS levels to the protein concentration in each sample to ensure accurate comparisons between different treatment groups.

Gene and Protein Expression Analysis (e.g., Bcl-2, p53, N-acetyltransferases)

To dissect the molecular pathways affected by 2-(4-aminophenyl)-6-methylbenzothiazole, researchers perform detailed gene and protein expression analyses. A key focus of these studies is the apoptotic machinery, which is often dysregulated in cancer. While direct studies detailing the expression changes of Bcl-2, p53, and N-acetyltransferases in response to 2-(4-Aminophenyl)-6-methylbenzothiazole are not extensively documented in the available literature, the known apoptotic effects of its derivatives suggest the involvement of these key regulatory proteins.

For example, the induction of apoptosis by UVA-activated 2-(4-aminophenyl)benzothiazole derivatives has been associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Furthermore, the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like ERK and p38 have been observed. These signaling pathways are known to be upstream of, or interact with, the p53 tumor suppressor protein and the Bcl-2 family of proteins, which are central regulators of apoptosis. The tumor suppressor p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma, while the anti-apoptotic protein Bcl-2 itself is a key target for therapeutic intervention. Therefore, it is highly probable that the mechanism of action of 2-(4-aminophenyl)-6-methylbenzothiazole involves the modulation of these critical apoptotic regulators.

Gene/ProteinFunction in ApoptosisPotential Role in Action of 2-(4-Aminophenyl)-6-methylbenzothiazole
p53Tumor suppressor; transcriptionally activates pro-apoptotic genes.Likely involved in mediating the apoptotic response to the compound.
Bcl-2Anti-apoptotic; prevents the release of mitochondrial cytochrome c.Potential target for inhibition by the compound or its downstream effectors.
Caspase-3Executioner caspase; cleaves cellular substrates to execute apoptosis.Activated by derivatives of the compound, leading to cell death.
ERK/p38 MAPKSignal transduction proteins involved in stress responses and apoptosis.Phosphorylated and activated by derivatives of the compound.

In Vivo Efficacy and Pharmacodynamics Studies

The evaluation of 2-(4-aminophenyl)-6-methylbenzothiazole and its analogs extends to in vivo models to assess their therapeutic efficacy and pharmacodynamic properties in a whole-organism context.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research for this class of compounds. Several studies have demonstrated the anti-tumor activity of 2-(4-aminophenyl)benzothiazole derivatives in such models. For instance, derivatives of this compound have shown potent growth inhibition against human mammary carcinoma xenografts in nude mice. nih.gov This includes both estrogen receptor-positive (ER+) cell lines like MCF-7 and BO, and estrogen receptor-negative (ER-) cell lines such as MT-1 and MT-3. nih.gov Furthermore, a prodrug of a related compound was found to significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors.

Cancer TypeCell LineIn Vivo ModelObserved Effect of 2-(4-Aminophenyl)benzothiazole Derivatives
Breast Cancer (ER+)MCF-7, BONude Mouse XenograftPotent growth inhibition. nih.gov
Breast Cancer (ER-)MT-1, MT-3Nude Mouse XenograftPotent growth inhibition. nih.gov
Ovarian CancerIGROV-1Nude Mouse XenograftSignificant retardation of tumor growth.

Interestingly, the benzothiazole scaffold has also been explored for its potential in the context of neurodegenerative diseases. While direct studies on 2-(4-aminophenyl)-6-methylbenzothiazole in this area are limited, a close structural analog, 2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole (BTA-2), has been investigated as an imaging agent for Alzheimer's disease. aatbio.com BTA-2 exhibits a high affinity for amyloid-β (Aβ) plaques, which are a key pathological hallmark of Alzheimer's disease. aatbio.com This suggests that derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole could be valuable tools in animal models of neurodegenerative disorders, primarily for the detection and characterization of amyloid deposits.

For compounds intended as imaging agents, understanding their distribution in the body is critical. Biodistribution studies are typically conducted using radiolabeled versions of the compound. For instance, a sulphonic acid derivative of 2-(4-aminophenyl)-6-methylbenzothiazole is commercially available as a fluorescent labeling reagent, implying its utility in tracking biological molecules. More detailed studies on related benzothiazole derivatives have shown that they can be radiolabeled and their biodistribution assessed in animal models. A significant finding for derivatives designed as brain imaging agents is their ability to cross the blood-brain barrier. For example, some radiolabeled benzothiazole derivatives have demonstrated good brain uptake in mice, which is a prerequisite for imaging cerebral targets like amyloid plaques.

Advanced Imaging Techniques in Biological Research

Advanced imaging techniques are indispensable for visualizing the effects and distribution of 2-(4-aminophenyl)-6-methylbenzothiazole and its derivatives at the cellular and whole-body level.

Given that some derivatives are fluorescent, fluorescence microscopy is a key technique used to study their subcellular localization and their effects on cellular structures. For example, fluorescent derivatives can be used to stain specific cellular compartments or to visualize their interaction with biological targets.

Furthermore, the development of radiolabeled benzothiazole derivatives has paved the way for their use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. These non-invasive techniques allow for the three-dimensional visualization and quantification of the compound's distribution in living animals and, potentially, in humans. In the context of Alzheimer's disease research, PET imaging with benzothiazole-based radiotracers is being explored to detect and monitor the progression of amyloid plaque deposition in the brain.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles

The 2-(4-Aminophenyl)-6-methylbenzothiazole scaffold is a versatile template for medicinal chemists. Through Structure-Activity Relationship (SAR) studies, researchers systematically modify the core structure to understand how chemical changes affect biological activity, a cornerstone of rational drug design.

SAR studies on benzothiazole-phenyl analogues have been instrumental in developing compounds with tailored biological activities. nih.gov These studies involve synthesizing a series of related compounds where specific parts of the molecule are altered, such as adding or changing substituent groups on the aromatic rings. nih.gov For example, in the pursuit of dual inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), researchers have explored various substitutions on the benzothiazole-phenyl core. nih.govnih.gov

One such study revealed that placing trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov However, these modifications did not lead to an expected improvement in metabolic stability. nih.gov Another key modification involves the amine group of the 2-(4-aminophenyl) moiety. This group can be functionalized, for instance, by forming an amide bond to link it to other chemical entities without losing the scaffold's inherent affinity for targets like amyloid plaques. nih.gov The optimization process aims to enhance properties like binding potency (often measured as IC₅₀ or Kᵢ values), selectivity for the target over other proteins, and pharmacokinetic properties like metabolic stability. nih.gov

Rational drug design leverages the insights gained from SAR studies to create novel therapeutic or diagnostic agents with improved efficacy and specificity. nih.gov The 2-(4-aminophenyl)benzothiazole structure serves as a "pharmacophore"—the essential part of the molecule responsible for its biological activity. By retaining this core and strategically adding other chemical functionalities, new agents can be designed. nih.gov

For example, based on the knowledge that the benzothiazole core binds to Aβ plaques, rational design has led to the development of the PET and SPECT imaging agents discussed previously. nih.gov In this "conjugated approach," the benzothiazole pharmacophore is linked to a chelating agent that can bind a radionuclide. nih.gov

In a different therapeutic area, the benzothiazole-phenyl structure has been used as a starting point for designing dual sEH/FAAH inhibitors. nih.gov The design principle involves creating a single small molecule that can simultaneously inhibit both enzymes, which could offer advantages over administering two separate drugs. nih.gov This poly-pharmacological approach is a key strategy in modern drug discovery. nih.gov The design process is often aided by molecular modeling, which can predict how a newly designed molecule might bind to its target protein, guiding the synthesis of the most promising candidates. researchgate.net

Future Directions and Translational Research Perspectives

Development of Novel Benzothiazole-Based Therapeutic Agents

The development of new therapeutic agents from the 2-(4-aminophenyl)benzothiazole scaffold is a primary focus of ongoing research. Scientists are modifying the core structure to enhance efficacy, improve pharmacological properties, and broaden the therapeutic window.

Anticancer Agents: Substitutions on both the benzothiazole (B30560) ring and the 2-phenyl ring have been shown to significantly influence anticancer potency and selectivity. nih.gov For instance, adding a methyl group or a halogen atom adjacent to the amino group on the phenyl ring can enhance potency in sensitive breast cancer cell lines. nih.govnih.gov Fluorination, particularly at the 5-position of the benzothiazole nucleus, is a key strategy to block metabolic inactivation, specifically the C-6 oxidation that produces an inactive metabolite. nih.govresearchgate.net This has led to the development of compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which demonstrates potent and selective antitumor properties. researchgate.netnih.gov To address the lipophilicity and poor water solubility of these compounds, which can limit bioavailability, researchers have successfully developed water-soluble amino acid prodrugs. researchgate.net The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, for example, can be administered and rapidly reverts to the active parent amine in vivo, retarding tumor growth in preclinical models. researchgate.net

Neurodegenerative Disease Therapeutics: Beyond cancer, the benzothiazole scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. anadolu.edu.tr The structural similarity of these compounds to Thioflavin-T, a dye used to stain amyloid plaques, has prompted the design of derivatives that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov Research has focused on creating multi-target-directed ligands (MTDLs) that can, for instance, simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the progression of Alzheimer's. anadolu.edu.tr

Table 1: Examples of Novel 2-(4-Aminophenyl)benzothiazole-Based Therapeutic Derivatives
Derivative NameModificationTherapeutic Target/ApplicationKey Research FindingReference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)Methyl group on phenyl ring, fluorine on benzothiazole ringAnticancer (Breast, Ovarian)Enhanced potency and resistance to metabolic inactivation. nih.gov Its lysylamide prodrug showed significant tumor growth retardation in xenograft models. researchgate.net researchgate.netnih.gov
Substituted imidazole (B134444) benzothiazolesImidazole-based heterocyclic rings attachedAnticancerCertain derivatives showed remarkable antitumor potential against a panel of 60 human tumor cell lines. nih.gov nih.gov
Pyrrolidine based imidazo (B10784944) benzothiazoleMannich base modification with pyrrolidineAnticancer (Hepatocarcinoma)Demonstrated specific features of apoptosis, including enhancement of caspase-3 levels. nih.gov nih.gov
Benzothiazole-piperazine derivatives (e.g., compound 4f)Piperazine moieties attached via a benzamide (B126) linkerAlzheimer's DiseaseActs as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with nanomolar efficacy. anadolu.edu.tr anadolu.edu.tr

Exploration of Combination Therapies for Enhanced Efficacy

To maximize therapeutic impact and combat drug resistance, researchers are exploring the use of 2-(4-aminophenyl)benzothiazole derivatives in combination with other agents. The rationale behind this approach is that combining drugs with different mechanisms of action can create a synergistic effect, leading to greater efficacy than either drug alone. mdpi.com

In oncology, this could involve pairing a benzothiazole derivative with a conventional chemotherapy agent. Since some cancer cell lines with acquired resistance to benzothiazoles retain sensitivity to drugs like doxorubicin (B1662922) and tamoxifen, such combinations could be highly effective. nih.govnih.gov Furthermore, combining benzothiazole-based agents with drugs that target different cellular pathways could prevent or overcome resistance. For example, since resistance can be linked to the upregulation of cytochrome P450 1B1 (CYP1B1), a combination with a CYP1B1 inhibitor could restore sensitivity. nih.gov Another avenue involves combining these agents with metal-based compounds, such as those containing gold or copper, which may introduce additional antibacterial or anticancer activities, potentially preventing infections during cancer treatment. iftmuniversity.ac.in

Advancements in Diagnostic and Imaging Probes for Early Disease Detection

The inherent ability of the 2-phenylbenzothiazole (B1203474) structure to bind to β-amyloid (Aβ) plaques has made it a prime candidate for the development of diagnostic imaging agents for Alzheimer's disease. nih.govnih.gov Early diagnosis is crucial for managing the disease, and PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) imaging are powerful non-invasive tools for this purpose. nih.govchemrxiv.org

A landmark development in this area was N-Methyl-[¹¹C]-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, also known as [¹¹C]Pittsburgh Compound-B ([¹¹C]PiB). nih.govnih.gov This radiolabeled compound readily crosses the blood-brain barrier and selectively binds to Aβ plaques, allowing for their visualization via PET scans. nih.gov Studies have shown significantly higher retention of [¹¹C]PiB in the brains of Alzheimer's patients compared to healthy individuals. nih.gov

To improve accessibility and reduce costs associated with PET, research is also focused on developing SPECT agents using the radionuclide technetium-99m (⁹⁹mTc). nih.govnih.gov Scientists have successfully labeled 2-(4′-aminophenyl)benzothiazole with a ⁹⁹mTc-cyclopentadienyl tricarbonyl complex. nih.govnih.gov This novel complex showed selective staining of Aβ plaques in human brain tissue and promising brain uptake and retention in transgenic mouse models of Alzheimer's disease. nih.govnih.gov

Table 2: Benzothiazole-Based Diagnostic and Imaging Probes
Probe NameRadionuclideImaging ModalityTargetKey FindingReference
[¹¹C]Pittsburgh Compound-B ([¹¹C]PiB)Carbon-11 (¹¹C)PETβ-Amyloid PlaquesA widely used PET tracer for imaging Aβ plaque burden in the brain for Alzheimer's diagnosis. nih.govnih.gov nih.govnih.gov
⁹⁹mTc-1 (⁹⁹mTc-cyclopentadienyl complex)Technetium-99m (⁹⁹mTc)SPECTβ-Amyloid PlaquesDemonstrated satisfactory brain uptake and selective staining of Aβ plaques, showing potential as a lower-cost SPECT imaging agent. nih.govnih.gov nih.govnih.gov
⁶⁴Cu-YW-15Copper-64 (⁶⁴Cu)PETβ-Amyloid PlaquesA bifunctional chelator complex that exhibits significant staining of amyloid β plaques in ex vivo studies and elevated brain uptake in transgenic mice. chemrxiv.org chemrxiv.org

Addressing Resistance Mechanisms in Drug Development Strategies

A significant hurdle in cancer therapy is the development of drug resistance. Studies have identified several mechanisms by which cancer cells acquire resistance to 2-(4-aminophenyl)benzothiazole derivatives. nih.govnih.gov In sensitive cells, the drug's anticancer activity is dependent on its metabolic activation by the enzyme CYP1A1. nih.gov Resistance can emerge through several routes:

Altered Metabolism: Some resistant cell lines show low constitutive expression and activity of CYP1A1. nih.gov In these cells, the drug is not effectively converted to its active, DNA-damaging form. Instead, it may be biotransformed into inactive metabolites, such as 2-(4-aminophenyl)-6-hydroxybenzothiazole. nih.gov

Aberrant AhR Signaling: The aryl hydrocarbon receptor (AhR) is crucial for inducing CYP1A1 expression. In some resistant cell lines, AhR appears to be permanently located within the nucleus, meaning the drug can no longer trigger the signaling cascade that leads to CYP1A1 production. nih.gov

Changes in Protein Expression: Increased expression of anti-apoptotic proteins like Bcl-2 and the tumor suppressor protein p53 has been observed in resistant cell lines, which may confer a survival advantage. nih.gov

Impaired Drug Retention: Resistant cells may show diminished depletion of the drug from the surrounding medium and impaired intracellular retention, preventing it from reaching its nuclear target. nih.gov

Strategies to overcome this resistance are integral to future drug development. One successful approach has been the creation of fluorinated analogues, which are designed to block the metabolic pathways that lead to inactive products. nih.govresearchgate.net Another strategy is the rational design of combination therapies to target resistance pathways directly. iftmuniversity.ac.in Understanding these resistance mechanisms allows for the development of next-generation compounds and therapeutic strategies that can either evade or reverse resistance.

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery increasingly relies on a synergistic relationship between computational modeling and experimental validation. For the 2-(4-aminophenyl)benzothiazole class of compounds, this integration is crucial for accelerating the design of new agents with improved properties.

In silico methods, such as Density Functional Theory (DFT) studies and molecular docking, allow researchers to predict how structural modifications will affect a molecule's activity and binding affinity for its target. anadolu.edu.trresearchgate.net For example, computational models can be used to design derivatives that fit optimally into the active site of an enzyme like acetylcholinesterase or to predict their ability to bind to the AhR. anadolu.edu.tr These predictive models help prioritize which novel compounds are most promising for synthesis, saving significant time and resources.

The predictions from these computational studies are then validated through experimental work, including chemical synthesis, in vitro assays against cell lines, and in vivo testing in animal models. anadolu.edu.trnih.gov This iterative cycle of design, synthesis, and testing—where experimental results feed back to refine the computational models—is a powerful paradigm for efficiently developing novel benzothiazole-based therapeutics and diagnostics with enhanced efficacy and specificity.

Q & A

Q. Basic

  • UV-Vis spectroscopy : Measure absorption maxima (e.g., λ=418 nm for ThT-E) .
  • Mass spectrometry (MS) : Detect molecular ions (e.g., m/z 453.9 for sulfonic acid isomers) and fragmentation patterns .
  • Chromatography : Use TLC-MS interfaces with primuline staining to resolve oligomeric byproducts .
  • Melting point analysis : Confirm purity (reported range: 191–196°C) .

How do structural modifications at the 6-methyl position influence biological activity in benzothiazole derivatives?

Advanced
The 6-methyl group impacts bioactivity through steric and electronic effects:

  • Antifungal activity : Derivatives with electron-withdrawing substituents (e.g., Cl, CF₃) at the 6-position show enhanced activity due to increased membrane permeability .
  • Anticancer potential : Methyl groups improve lipophilicity, facilitating cellular uptake, but bulky substituents may reduce binding affinity to targets like topoisomerases .
  • Data contradictions : Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from assay models (e.g., bacterial vs. mammalian cell lines) or substituent positioning .

What are the key solubility and stability considerations when handling this compound in aqueous solutions?

Q. Basic

  • Solubility : <0.1 g/100 mL in water at 20°C; use DMSO or ethanol for stock solutions .
  • Stability : Store at 0–6°C to prevent degradation . Avoid prolonged exposure to light or humidity.

What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 6-methyl vs. 6-fluoro) to isolate electronic vs. steric effects .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.